molecular formula C6H11NO B3057519 (Z)-hex-2-enamide CAS No. 820-99-5

(Z)-hex-2-enamide

Cat. No.: B3057519
CAS No.: 820-99-5
M. Wt: 113.16 g/mol
InChI Key: BZEUYEFVVDTLOD-PLNGDYQASA-N
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Description

(Z)-hex-2-enamide is an organic compound characterized by the presence of a double bond in the second position of a hexane chain and an amide functional group The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-hex-2-enamide typically involves the reaction of hex-2-enoic acid with ammonia or an amine under specific conditions. One common method is the amidation reaction, where hex-2-enoic acid is reacted with ammonia in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation of hex-2-ynoic acid to hex-2-enoic acid, which is then converted to this compound through amidation.

Chemical Reactions Analysis

Types of Reactions

(Z)-hex-2-enamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hex-2-enoic acid.

    Reduction: Reduction of the amide group can yield hex-2-enamine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products

    Oxidation: Hex-2-enoic acid.

    Reduction: Hex-2-enamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-hex-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically defined compounds.

Biology

In biological research, this compound is studied for its potential role in cellular signaling pathways. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic effects. These compounds may exhibit anti-inflammatory or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity allows for the creation of specialized coatings and adhesives.

Mechanism of Action

The mechanism of action of (Z)-hex-2-enamide involves its interaction with specific molecular targets. For example, it can bind to enzymes involved in metabolic pathways, altering their activity. The amide group can form hydrogen bonds with active site residues, influencing the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    (E)-hex-2-enamide: The “E” isomer has the higher priority substituents on opposite sides of the double bond.

    Hex-2-enoic acid: Lacks the amide group but has a similar carbon chain structure.

    Hex-2-enamine: Contains an amine group instead of an amide.

Uniqueness

(Z)-hex-2-enamide is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it distinct from its isomers and other related compounds.

Properties

IUPAC Name

(Z)-hex-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H2,7,8)/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEUYEFVVDTLOD-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820-99-5
Record name cis-2-Hexenoic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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